9-Ethoxy-9-oxononanoate
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Overview
Description
9-Ethoxy-9-oxononanoic acid, also known as Azelaic Acid Monoethyl Ester or Nonanedioic acid, monoethyl ester, is a chemical compound with the molecular formula C11H20O4 . It has an average mass of 216.274 Da and a mono-isotopic mass of 216.136154 Da .
Synthesis Analysis
The synthesis of 9-Ethoxy-9-oxononanoate or similar compounds has been observed in the context of food chemistry. For instance, in peanuts roasted at 170 °C, the formation of selected glycerol-bound oxidized fatty acids (GOFAs), namely 9-oxononanoic acid (9-ONA), was observed .Molecular Structure Analysis
The molecular structure of 9-Ethoxy-9-oxononanoate consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . It has freely rotating bonds, which contribute to its physical and chemical properties .Physical And Chemical Properties Analysis
9-Ethoxy-9-oxononanoate has a density of 1.0±0.1 g/cm3, a boiling point of 320.5±25.0 °C at 760 mmHg, and a flash point of 115.4±16.7 °C . It has a molar refractivity of 56.3±0.3 cm3, and its polar surface area is 64 Å2 .Scientific Research Applications
Lipid Hydroperoxides Research
9-Ethoxy-9-oxononanoate is used in the study of lipid hydroperoxides. Lipid hydroperoxides are formed as a result of lipid peroxidation, a process that occurs widely in both plants and animals . The 9-hydroperoxide produced methyl 9-oxononanoate , which is crucial in understanding the molecular basis of the chemical process involved in the formation of lipid hydroperoxides .
Food Science
In the field of food science, 9-Ethoxy-9-oxononanoate has been identified in peanuts during the roasting process . The content of 9-oxononanoic acid initially decreased from 25 mg/kg peanut oil to 8 mg/kg peanut oil (20 min) and increased again up to 37 mg/kg peanut oil following roasting for 40 min . This compound could contribute to amino acid side chain modifications as a result of lipation, which could directly influence the functional properties of peanut proteins .
Thermal Process Marker
Both 9-oxononanoic acid and octanoic acid are potential markers of thermal processes . In model experiments using methyl linoleate and methyl oleate, up to 18 oxidized fatty acids could be identified as methyl esters, 9-oxononanoic acid as well as octanoic acid as major components and a faster formation of glycerol-bound oxidized fatty acids (GOFAs) under roasting conditions (170 °C, 20 min) .
Organic Synthesis
9-Ethoxy-9-oxononanoate can also be used in organic synthesis. For instance, it was used in the synthesis of Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate through a Schotten–Baumann type reaction .
Mechanism of Action
Target of Action
9-Ethoxy-9-oxononanoate, also known as 9-oxononanoate, is primarily involved in the breakdown of unsaturated fatty acids . The compound’s primary targets are unsaturated fatty acids such as oleic acid, linoleic acid, and linolenic acid . These fatty acids play a crucial role in maintaining the structural integrity of cell membranes and are involved in various metabolic processes.
Mode of Action
The interaction of 9-ethoxy-9-oxononanoate with its targets involves a process known as β-scission . During this process, alkoxy radicals caused by the breakdown of unsaturated fatty acids undergo β-scission on both sides of the alkoxy carbon, generating 8-oxooctanoate and 9-oxononanoate . This interaction results in significant changes in the fatty acid composition of the system.
Biochemical Pathways
The β-scission of unsaturated fatty acids leading to the formation of 9-ethoxy-9-oxononanoate affects the lipid metabolism pathway. This process can lead to an increase in the amount of palmitic, stearic, oleic, and linoleic acids . These fatty acids are essential components of cell membranes and play a crucial role in energy storage and cellular signaling.
Result of Action
The action of 9-ethoxy-9-oxononanoate results in changes in the fatty acid composition of the system. For instance, after 20-40 frying cycles, the amount of palmitic, stearic, oleic, and linoleic acid increased up to 15.5% . These changes can influence the physical and chemical properties of the system, such as its oxidative stability and iodine value .
Action Environment
The action of 9-ethoxy-9-oxononanoate is influenced by environmental factors such as temperature and the presence of other compounds. For example, during the deep-frying process, the content of 9-oxononanoate increases significantly as the frying cycles increase . This suggests that the compound’s action, efficacy, and stability are influenced by the frying temperature and the composition of the frying medium.
properties
IUPAC Name |
9-ethoxy-9-oxononanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRYLAXNDGUFAK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19O4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654089 |
Source
|
Record name | 9-Ethoxy-9-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1593-55-1 |
Source
|
Record name | 9-Ethoxy-9-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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